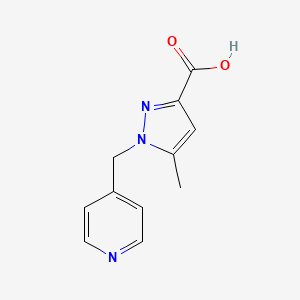

5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione was achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Characterization : Pyrazole derivatives like 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures are studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao & Lei, 2012).

- Computational Study : Theoretical investigations, including thermodynamic properties and tautomeric forms, are conducted using gauge-including atomic orbital (GIAO) method and DFT calculations (Shen, Huang, Diao & Lei, 2012).

Chemical Reactions and Derivatives

- Functionalization Reactions : Studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives reveal insights into reaction mechanisms and product formation (Yıldırım, Kandemirli & Demir, 2005).

- Scaffold Synthesis : These compounds are used as scaffolds for synthesizing highly functionalized isoxazoles, demonstrating their utility in complex organic synthesis (Ruano, Fajardo & Martín, 2005).

Luminescence and Sensing Applications

- Fluorescence Sensing : Derivatives of this compound demonstrate potential as fluorescence sensors, particularly for detecting aluminum ions with high sensitivity and selectivity (Naskar et al., 2018).

Coordination Polymers and Metal Complexes

- Synthesis of Coordination Polymers : These pyrazole derivatives are instrumental in constructing coordination polymers with metals like zinc and cobalt, which have applications in luminescence sensing and photocatalysis (Xue et al., 2021).

- Anti-Cancer Activity : Certain complexes based on this compound derivatives show promising anti-cancer activity in vitro (Qiao et al., 2021).

将来の方向性

The future directions for the research on “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” could involve exploring its potential biological activities, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory activities . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be potential areas of future research .

作用機序

Target of Action

Similar compounds have been reported to interact with nicotinic receptors . These receptors play a crucial role in various conditions like schizophrenia, autism, Alzheimer’s disease, Parkinson’s disease, dementia with Lewy bodies, and mood and anxiety disorders, besides pain .

Mode of Action

Based on the structural similarity to other pyridine-based compounds, it can be hypothesized that it might interact with its targets, possibly nicotinic receptors, leading to changes in the receptor activity .

Biochemical Pathways

Given the potential interaction with nicotinic receptors, it can be inferred that it might influence the cholinergic system and associated neurotransmission .

Result of Action

Based on its potential interaction with nicotinic receptors, it can be hypothesized that it might influence neuronal activity and neurotransmission .

特性

IUPAC Name |

5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFNIAKNSMFTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2929637.png)

![11-[(furan-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2929642.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)

![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)